

Allyl Phenyl Sulfide (CAS 5296-64-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyl phenyl sulfide**

Cat. No.: **B1266259**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Allyl Phenyl Sulfide** (CAS 5296-64-0), a key organosulfur compound. It covers its physicochemical properties, synthesis, reactivity, and known biological activities, with a focus on its relevance to chemical research and drug development.

Physicochemical and Spectroscopic Properties

Allyl phenyl sulfide is a colorless to pale yellow liquid with a distinct odor.^[1] It is classified as harmful if swallowed, inhaled, or in contact with skin.^[2]

Physical and Chemical Properties

A summary of the key physicochemical properties of **allyl phenyl sulfide** is presented in the table below.

Property	Value	Reference
CAS Number	5296-64-0	[1] [3] [4] [5]
Molecular Formula	C ₉ H ₁₀ S	[1] [3] [6] [7] [8]
Molecular Weight	150.24 g/mol	[2] [3] [6] [7]
Melting Point	-48 to -46.5 °C	[1] [9]
Boiling Point	223-225 °C (lit.)	[1] [4] [5]
Density	1.024 g/mL at 20 °C (lit.)	[1] [4]
Refractive Index (n ₂₀ /D)	1.572	[1] [9]
Flash Point	>98 °C	[1] [5]
Vapor Pressure	0.309 mmHg at 25 °C	[1]
InChI Key	QGNRLAFFKKBSIM- UHFFFAOYSA-N	[3] [7] [10]

Spectroscopic Data

Spectroscopic data are crucial for the identification and characterization of **allyl phenyl sulfide**.

Spectrum Type	Availability/Reference
¹ H NMR	Spectrum available [10]
¹³ C NMR	Spectrum mentioned as available [10]
Mass Spectrometry (MS)	Spectrum available [7]
Infrared (IR) Spectroscopy	Spectrum available [7] [8]

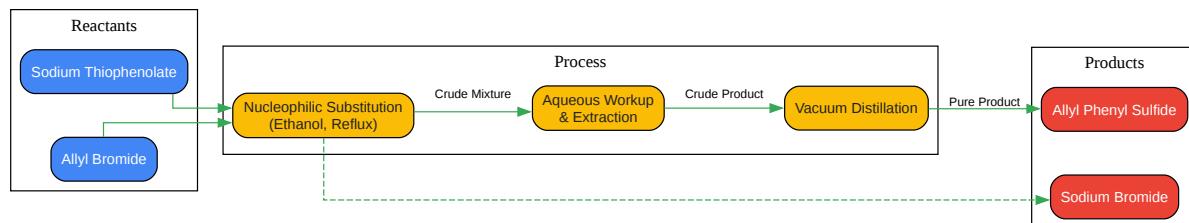
Synthesis and Purification

The synthesis of **allyl phenyl sulfide** and related allylic sulfides can be achieved through several established methods in organic chemistry.

Experimental Protocol: Synthesis from Allyl Bromide

A common and straightforward method for the preparation of **allyl phenyl sulfide** involves the nucleophilic substitution of an allyl halide with a thiophenolate salt.[\[4\]](#)

Reaction: Sodium thiophenolate + Allyl bromide → **Allyl phenyl sulfide** + Sodium bromide


Materials:

- Sodium thiophenolate
- Allyl bromide
- Ethanol (as solvent)

Procedure:

- Dissolve sodium thiophenolate in ethanol in a reaction vessel equipped with a stirrer and a reflux condenser.
- Slowly add allyl bromide to the solution.
- Heat the reaction mixture to reflux and maintain for a specified period to ensure complete reaction.
- Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
- Upon completion, cool the mixture to room temperature.
- Remove the solvent under reduced pressure.
- Partition the residue between an organic solvent (e.g., diethyl ether) and water.
- Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).
- Filter and concentrate the organic layer to yield the crude product.

- Purify the crude **allyl phenyl sulfide** by fractional distillation under vacuum.[4][9]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Allyl Phenyl Sulfide**.

Alternative Synthetic Routes

Other methodologies for synthesizing allylic sulfides include:

- Tin(II) triflate catalyzed reaction of allyl alcohols with thiols.[11]
- Nickel(0) catalyzed reaction of allylic acetates with thiols.[11]
- Iridium-catalyzed allylation of allyl carbonates with aliphatic thiols.[11]

Purification Protocol

For purification, the crude sulfide can be dissolved in diethyl ether, washed with an alkali solution and then water, and dried over calcium chloride.[4][9] The solvent is then evaporated, and the product is fractionally distilled, preferably under vacuum.[4][9] A key quality control check is that the purified product should not form a precipitate with an alcoholic solution of lead(II) acetate.[4][9]

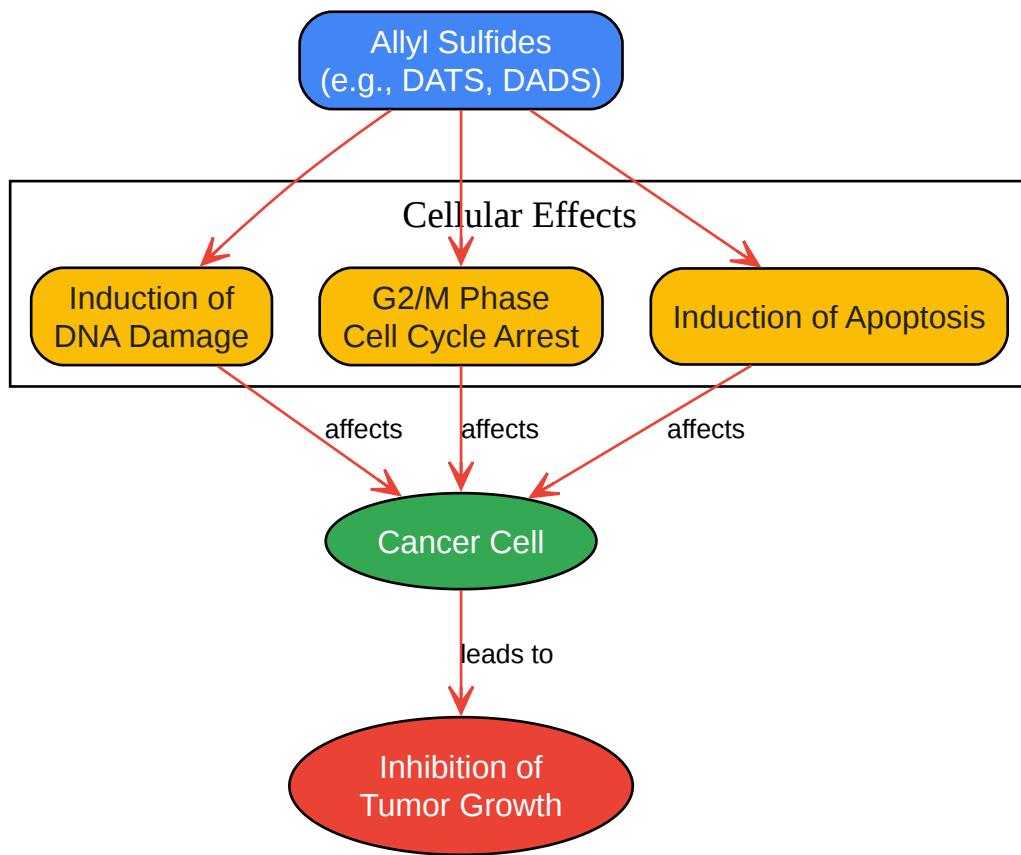
Reactivity and Chemical Behavior

Allyl phenyl sulfide exhibits reactivity characteristic of both the allyl group and the thioether linkage.

- Isomerization: In the presence of a base, **allyl phenyl sulfide** can undergo isomerization to the thermodynamically more stable propenyl phenyl sulfide.[\[12\]](#)
- Oxidation: The sulfur atom can be oxidized to form the corresponding sulfoxide (allyl phenyl sulfoxide) and sulfone (allyl phenyl sulfone).
- Addition Reactions: The double bond of the allyl group can participate in various addition reactions.
- [\[3\]\[4\]](#)-Sigmatropic Rearrangement: Upon conversion to the corresponding sulfonium ylide, it can undergo a[\[3\]\[4\]](#)-sigmatropic rearrangement.

Biological Activity and Applications in Drug Development

While specific research on the biological activities of **allyl phenyl sulfide** is limited, the broader class of allyl sulfides, particularly those derived from garlic (diallyl sulfide, diallyl disulfide), has been studied extensively.[\[13\]\[14\]](#) These studies provide a strong rationale for investigating **allyl phenyl sulfide** and its derivatives as potential therapeutic agents.


Anticancer Potential

Organosulfur compounds from garlic, such as diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), have demonstrated anticancer activity in various cancer cell lines.[\[14\]](#) [\[15\]\[16\]](#)

Potential Mechanisms of Action (Inferred from related compounds):

- Cell Cycle Arrest: Allyl sulfides can induce cell cycle arrest, often at the G2/M phase.[\[17\]](#)
- Apoptosis Induction: They are known to trigger programmed cell death (apoptosis) in cancer cells.[\[15\]\[17\]](#)

- DNA Damage: Some studies suggest that these compounds can induce DNA damage in cancer cells, contributing to their cytotoxic effects.[15][16]
- Enzyme Modulation: The allyl group is considered critical for the induction of Phase II detoxification enzymes like glutathione S-transferase (GST), which plays a role in chemoprevention.[18]

[Click to download full resolution via product page](#)

Caption: Inferred anticancer mechanisms of allyl sulfides.

Anti-inflammatory and Antioxidant Activity

Allyl sulfides possess anti-inflammatory and antioxidant properties.[19] Structurally similar compounds, like allyl phenyl selenide, are explored for their ability to mimic the antioxidant enzyme Glutathione Peroxidase (GPx), which protects against oxidative damage.[20] Diallyl sulfide has been shown to inhibit cytochrome P450 2E1 (CYP2E1), an enzyme involved in generating reactive oxygen species from the metabolism of various xenobiotics.[21] This

suggests a potential role for **allyl phenyl sulfide** in mitigating oxidative stress-related pathologies.

Other Applications

Allyl phenyl sulfide has also been used as a simulant for the chemical warfare agent 2-chloroethyl phenyl sulfide in decontamination studies.[22]

Conclusion

Allyl phenyl sulfide (CAS 5296-64-0) is a versatile chemical with well-defined physical and spectroscopic properties. Its synthesis is readily achievable through standard organic chemistry protocols. While direct biological data on this specific molecule is sparse, the extensive research on related natural allyl sulfides provides a compelling foundation for its exploration in drug discovery. The presence of the reactive allyl group is crucial for the observed anticancer, anti-inflammatory, and antioxidant activities in this class of compounds. Future research into the specific biological profile of **allyl phenyl sulfide** and its derivatives is warranted to unlock its full potential as a lead compound for novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Allyl phenyl sulfide, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. Allylphenyl sulfide (CAS 5296-64-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. ALLYL PHENYL SULFIDE | 5296-64-0 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scbt.com [scbt.com]
- 7. Allylphenyl sulfide [webbook.nist.gov]

- 8. Allylphenyl sulfide [webbook.nist.gov]
- 9. ALLYL PHENYL SULFIDE One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 10. ALLYL PHENYL SULFIDE(5296-64-0) 1H NMR [m.chemicalbook.com]
- 11. Allylic sulfide synthesis by C-S coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmatutor.org [pharmatutor.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Allyl sulfides inhibit cell growth of skin cancer cells through induction of DNA damage mediated G2/M arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Allyl sulfides modify cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Critical role of allyl groups and disulfide chain in induction of Pi class glutathione transferase in mouse tissues in vivo by diallyl disulfide, a naturally occurring chemopreventive agent in garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Allyl Sulfide Promotes Osteoblast Differentiation and Bone density via reducing mitochondrial DNA release mediated Kdm6b/H3K27me3 epigenetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Allyl Phenyl Sulfide (CAS 5296-64-0): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266259#allyl-phenyl-sulfide-cas-number-5296-64-0-information\]](https://www.benchchem.com/product/b1266259#allyl-phenyl-sulfide-cas-number-5296-64-0-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com